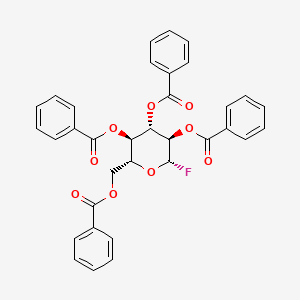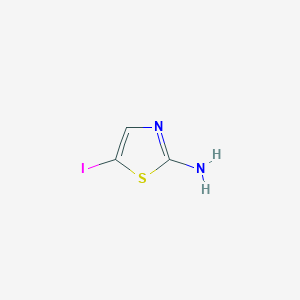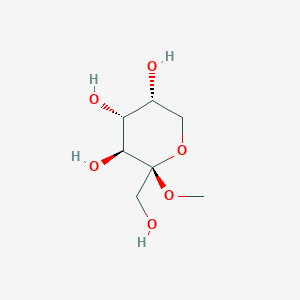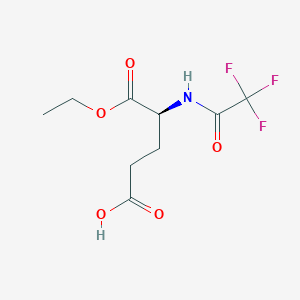
(L)-N-(Trifluoroacetyl)glutamic acid 1-ethyl ester
Übersicht
Beschreibung
“(L)-N-(Trifluoroacetyl)glutamic acid 1-ethyl ester” is a derivative of glutamic acid, which is one of the 20 amino acids used in living organisms to build proteins . This compound is an ester, which means it is formed by a condensation reaction between a carboxylic acid and an alcohol .
Synthesis Analysis
The synthesis of such esters typically involves the reaction of the parent carboxylic acid with an alcohol in the presence of a catalyst . In this case, the parent acid would be (L)-N-(Trifluoroacetyl)glutamic acid and the alcohol would be ethanol. The reaction is often catalyzed by an acid, such as sulfuric acid .Molecular Structure Analysis
Esters have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . In the case of “(L)-N-(Trifluoroacetyl)glutamic acid 1-ethyl ester”, the R group would be the (L)-N-(Trifluoroacetyl)glutamic acid moiety and the R’ group would be the ethyl group.Chemical Reactions Analysis
Esters, including “(L)-N-(Trifluoroacetyl)glutamic acid 1-ethyl ester”, can undergo a variety of reactions. One common reaction is hydrolysis, which is the breaking of the ester bond by water. This reaction is catalyzed by either an acid or a base . Another possible reaction is the reaction with alcohols to form different esters .Physical And Chemical Properties Analysis
Esters have a variety of physical and chemical properties. They are generally neutral compounds and can be small or large, with smaller esters being formed faster than larger ones . The physical differences between different esters, such as melting points, can lead to them being solids or liquids at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- (L)-N-(Trifluoroacetyl)glutamic acid 1-ethyl ester has been utilized in the synthesis of various compounds and peptides. For instance, the preparation of γ-glutamyl dipeptides of sulfur-containing amino acids was achieved using α-ethyl N-trifluoroacetyl-L-glutamate dicyclohexylammonium salt, demonstrating its role in peptide bond formation and amino acid modification (Carson & Wong, 1974).
Polymer Chemistry
- In polymer chemistry, derivatives of L-glutamic acid, similar to (L)-N-(Trifluoroacetyl)glutamic acid 1-ethyl ester, have been used for the synthesis of poly(γ-alkyl glutamates). These polymers exhibit unique properties like molecular motions in the solid state, making them interesting for materials science research (Sugai et al., 1966).
Bioconjugation and Ligand Synthesis
- The compound has relevance in bioconjugate chemistry for the synthesis of bifunctional ligands. An example includes the use of protected L-glutamic acid derivatives in the preparation of bifunctional DTPA-like ligands, showing its application in the development of chelating agents for medical purposes (Anelli et al., 1999).
Analytical Chemistry
- In analytical chemistry, derivatives of L-glutamic acid, including those related to (L)-N-(Trifluoroacetyl)glutamic acid 1-ethyl ester, have been studied for mass fragmentography. The study of their fragmentation patterns contributes to the development of methods for amino acid identification and quantification (Iwase & Murai, 1977).
Stereochemistry and Enantioselectivity
- Research in stereochemistry has employed derivatives similar to (L)-N-(Trifluoroacetyl)glutamic acid 1-ethyl ester for the efficient and stereoselective synthesis of biologically active compounds, highlighting its role in creating chiral, enantiomerically pure substances (Kondratov et al., 2018).
Neuropharmacology
- In neuropharmacology, esters of L-glutamic acid, related to (L)-N-(Trifluoroacetyl)glutamic acid 1-ethyl ester, have been investigated for their effects on insect neuromuscular junctions. Such studies contribute to understanding the neurophysiological actions of glutamate and its analogs (Yamamoto & Washio, 1979).
Eigenschaften
IUPAC Name |
(4S)-5-ethoxy-5-oxo-4-[(2,2,2-trifluoroacetyl)amino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NO5/c1-2-18-7(16)5(3-4-6(14)15)13-8(17)9(10,11)12/h5H,2-4H2,1H3,(H,13,17)(H,14,15)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYYYAZAOZPMTO-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)O)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC(=O)O)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(L)-N-(Trifluoroacetyl)glutamic acid 1-ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Fluoro-benzo[b]thiophene-3-carbaldehyde](/img/structure/B3041906.png)
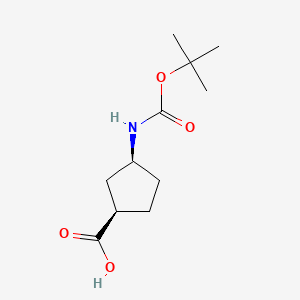

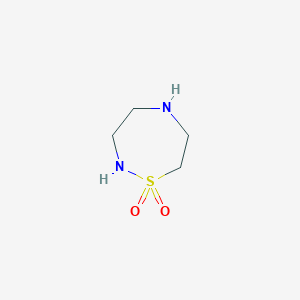


![Spiro[3.4]octan-2-one](/img/structure/B3041920.png)

